3-(1-methyl-1H-imidazol-2-yl)aniline
Overview
Description
3-(1-methyl-1H-imidazol-2-yl)aniline is an organic compound that features an aniline group substituted with a 1-methyl-1H-imidazol-2-yl moiety
Mechanism of Action
- One such compound is (1-Methyl-1H-imidazol-2-yl)- (3-Methyl-4-{3-[(pyridin-3-yl)methyl]phenyl}thiazol-2-yl)amine , which adds a myristoyl group to the N-terminal glycine residue of specific cellular proteins . This suggests that the target may involve protein modification or signaling pathways.
Target of Action
Biochemical Analysis
Biochemical Properties
3-(1-methyl-1H-imidazol-2-yl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with copper-catalyzed reactions, making it a useful reagent in proteomics research . The compound’s imidazole ring allows it to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and protein function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-2-yl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline moiety. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often utilize microwave-assisted synthesis and catalytic processes to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or imidazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives and modified aniline compounds .
Scientific Research Applications
3-(1-methyl-1H-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
1-methyl-1H-imidazole: Lacks the aniline group but shares the imidazole core.
2-phenyl-1H-imidazole: Similar structure with a phenyl group instead of an aniline group.
4-methyl-1H-imidazole: Another methyl-substituted imidazole derivative.
Uniqueness: 3-(1-methyl-1H-imidazol-2-yl)aniline is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRWEXMHPODFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629754 | |
Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245547-16-4 | |
Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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